molecular formula C8H21N3O B3323761 2-[Bis(3-aminopropyl)amino]ethanol CAS No. 17002-55-0

2-[Bis(3-aminopropyl)amino]ethanol

Cat. No.: B3323761
CAS No.: 17002-55-0
M. Wt: 175.27 g/mol
InChI Key: POGBEGTVYWWXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Bis(3-aminopropyl)amino]ethanol is a useful research compound. Its molecular formula is C8H21N3O and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ethanol's Interaction with Biological Systems

Research on ethanol's interaction with biological systems, such as its effect on ion channels and neurotransmitter systems, provides insights into how similar compounds might interact with biological molecules. Ethanol has been studied extensively for its biological actions, including its effects on ligand-gated ion channels. These channels, sensitive to ethanol, play significant roles in the nervous system, influencing neurotransmitter release and modulation. The study of ethanol's interaction with these channels, particularly its effects on receptor desensitization and modulation, can shed light on the broader impacts of small molecules on nervous system function (Dopico & Lovinger, 2009)[https://consensus.app/papers/acute-alcohol-action-desensitization-ligandgated-dopico/f19279df8e745d49b3369eb4c5134201/?utm_source=chatgpt].

Biochemical Applications of Ethanol

In the context of biochemical research, ethanol is a key solvent and reagent. Its role in facilitating the reforming of bio-ethanol for hydrogen production highlights the potential of ethanol and similar compounds in renewable energy applications (Ni, Leung, & Leung, 2007)[https://consensus.app/papers/review-reforming-hydrogen-production-ni/776ce0e623ad5a699aed07d3d6735b33/?utm_source=chatgpt]. This suggests that compounds like 2-[Bis(3-aminopropyl)amino]ethanol could have applications in energy research, leveraging their chemical properties for biofuel production and other energy-related processes.

Properties

IUPAC Name

2-[bis(3-aminopropyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3O/c9-3-1-5-11(7-8-12)6-2-4-10/h12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGBEGTVYWWXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CCCN)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As an alternative to obtaining a mixture of Schiff bases VI and VI(a) or VI(b), which upon reduction give a mixture of product I the reaction can be conducted stepwise. For example, 1,4-diaminobutane or 4-(2-aminoethyl)piperazine may be converted to a Schiff base with 1,5-di-(4-isopropyl)-phenyl)-3-pentanone, catalytically reduced, then the resulting amine selectively cyanoethylated with acrylonitrile, followed by catalytic hydrogenation to furnish 1-(3-amino-propyl)-4-[1,5-di-(4-isopropylphenyl)-3-pentyl]diaminobutane, a spermidine derivative, or 1-(3-aminopropyl)-4-[2-{(1,5-di-(4-isopropylphenyl)-3-pentylamino}ethyl]piperazine. A primary amine can be dicyanoethylated with excess acrylonitrile, catalytically reduced to the corresponding 3,3'-substituted iminobis(propylamine) and then converted by condensation with a ketone and reduction to the N-alkylated-3,3'-substituted iminobis(propylamine). For example, dicyanoethylation of monoethanolamine followed by catalytic reduction provides 3,3'-(2-hydroxyethylimino)bis(propylamine). Condensation with 1-(2,4-dimethylphenyl)-6-(3-isopropylphenyl)-3-hexanone and subsequent catalytic hydrogenation of the --C=N bond affords 1-[1-(2,4-dimethylphenyl)6-(3-isopropylphenyl)-3-hexyl]-5-(2-hydroxyethyl)-1,5,9-triazanonane.
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[Compound]
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1-(3-aminopropyl)
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primary amine
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[Compound]
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3,3'-substituted iminobis(propylamine)
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[Compound]
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ketone
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[Compound]
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N-alkylated-3,3'-substituted iminobis(propylamine)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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